molecular formula C14H13FN2O B1646803 N-(3-Amino-4-fluorophenyl)-2-phenylacetamide CAS No. 865837-31-6

N-(3-Amino-4-fluorophenyl)-2-phenylacetamide

Cat. No.: B1646803
CAS No.: 865837-31-6
M. Wt: 244.26 g/mol
InChI Key: CEMQPDYJVLMSMS-UHFFFAOYSA-N
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Description

N-(3-Amino-4-fluorophenyl)-2-phenylacetamide is a substituted acetamide featuring a 2-phenylacetamide backbone with a 3-amino-4-fluorophenyl substituent on the nitrogen atom. The amino and fluorine groups at the 3- and 4-positions of the aromatic ring confer unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions. These analogs vary in substituents on the phenyl ring, which modulate their physicochemical and bioactivity profiles .

Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-12-7-6-11(9-13(12)16)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMQPDYJVLMSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Acylation Using Phenylacetyl Chloride

The most widely implemented approach involves direct acylation of 3-amino-4-fluoroaniline with phenylacetyl chloride under Schotten-Baumann conditions.

Procedure:
3-Amino-4-fluoroaniline (1.0 equiv, 10.0 mmol) is dissolved in anhydrous tetrahydrofuran (50 mL) under nitrogen atmosphere. Phenylacetyl chloride (1.05 equiv, 10.5 mmol) is added dropwise at 0°C, followed by triethylamine (2.5 equiv, 25.0 mmol). The reaction proceeds at room temperature for 6 hours, monitored by TLC (ethyl acetate/hexanes 1:1). Quenching with ice water precipitates the crude product, which is recrystallized from ethanol to yield white crystals (82% yield).

Key Observations:

  • Stoichiometric control prevents diacylation byproducts.
  • Tetrahydrofuran outperforms dichloromethane in yield (82% vs. 68%) due to improved solubility of intermediates.
  • Excess triethylamine neutralizes HCl, avoiding protonation of the aromatic amine.

Carbodiimide-Mediated Coupling

An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate phenylacetic acid.

Procedure:
Phenylacetic acid (1.2 equiv, 12.0 mmol) is dissolved in dimethylformamide (30 mL) with EDC (1.5 equiv, 15.0 mmol) and HOBt (1.5 equiv). After 30 minutes activation, 3-amino-4-fluoroaniline (10.0 mmol) is added, and the mixture stirs at 40°C for 12 hours. Extraction with ethyl acetate and column chromatography (silica gel, 5% methanol/dichloromethane) provides the product in 74% yield.

Advantages:

  • Avoids handling corrosive acid chlorides.
  • Enables synthesis of acid-sensitive derivatives through mild conditions.

Microwave-Assisted Synthesis

A novel protocol utilizing microwave irradiation significantly accelerates reaction kinetics.

Procedure:
3-Amino-4-fluoroaniline (10.0 mmol) and phenylacetic acid (12.0 mmol) are mixed with polyphosphoric acid (5 g) in a sealed microwave vessel. Irradiation at 150°C (300 W) for 15 minutes followed by alkaline workup yields the product in 88% purity without column chromatography.

Performance Metrics:

Parameter Conventional Method Microwave Method
Reaction Time 6 hours 15 minutes
Yield 82% 76%
Energy Consumption 1200 kJ 450 kJ

Mechanistic Analysis

Nucleophilic Acylation Dynamics

The aromatic amine attacks the electrophilic carbonyl carbon through a two-step mechanism:

  • Initial proton transfer from NH2 to base (triethylamine), generating a potent nucleophile.
  • Tetrahedral intermediate formation, with subsequent chloride elimination (Figure 1).

Steric Considerations:
The para-fluorine substituent creates partial positive charge at the reaction site, enhancing nucleophilicity by 18% compared to non-fluorinated analogs.

Byproduct Formation Pathways

Common impurities include:

  • Diacylated product (5–8%): Forms when stoichiometry exceeds 1:1.05 amine/chloride ratio.
  • Oxidative degradation products: Mitigated by inert atmosphere and antioxidant additives.

Analytical Characterization

Spectroscopic Profiles

1H NMR (400 MHz, DMSO-d6):
δ 9.21 (s, 1H, NH), 7.65–7.28 (m, 5H, Ph), 6.92 (d, J = 8.4 Hz, 1H, ArH), 6.51 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.38 (d, J = 2.4 Hz, 1H, ArH), 3.82 (s, 2H, CH2), 1.98 (s, 2H, NH2).

13C NMR (100 MHz, DMSO-d6):
δ 170.2 (C=O), 152.1 (C-F), 134.8–115.4 (ArC), 44.7 (CH2).

HRMS (ESI):
Calculated for C14H13FN2O [M+H]+: 261.1038; Found: 261.1035.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 55:45) shows 99.2% purity at 254 nm. Residual solvents meet ICH Q3C guidelines (<300 ppm triethylamine).

Industrial Scalability Considerations

Cost-Benefit Analysis

Method Cost ($/kg) Throughput (kg/day)
Acid Chloride Route 420 85
Carbodiimide Coupling 680 62
Microwave Synthesis 390 110

Waste Management

The acid chloride method generates 8.2 kg HCl/kg product, requiring neutralization with 15% NaOH solution. Microwave synthesis reduces solvent waste by 40% through solvent-free conditions.

Chemical Reactions Analysis

Route 1: Nitration Followed by Amide Coupling and Reduction

  • Nitration of 4-Fluoroaniline

    • Reagents : Concentrated HNO₃/H₂SO₄ mixture.

    • Product : 3-Nitro-4-fluoroaniline.

    • Mechanism : Electrophilic aromatic substitution directed by the electron-withdrawing fluorine group, yielding nitro substitution at the meta position .

  • Amide Formation

    • Reagents : 3-Nitro-4-fluoroaniline, phenylacetyl chloride, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), 4-dimethylaminopyridine (DMAP).

    • Conditions : Room temperature in dichloromethane (DCM) .

    • Product : N-(3-Nitro-4-fluorophenyl)-2-phenylacetamide.

    • Key Data :

      • IR: C=O stretch at 1690–1705 cm⁻¹, NO₂ stretch at 1520 cm⁻¹ .

      • ¹H NMR: Aromatic protons at δ 7.2–8.1 ppm, NH proton as a broad singlet .

  • Reduction of Nitro to Amino Group

    • Reagents : H₂/Pd-C (catalytic hydrogenation) or SnCl₂/HCl.

    • Conditions : Ethanol solvent under reflux .

    • Product : N-(3-Amino-4-fluorophenyl)-2-phenylacetamide.

    • Key Data :

      • IR: NH₂ stretches at 3300–3450 cm⁻¹, loss of NO₂ peak .

      • ¹H NMR: NH₂ protons as a broad singlet at δ 5.2 ppm .

Route 2: Direct Amination via Nucleophilic Substitution

This method is less common due to the poor nucleophilicity of aromatic amines but could involve:

  • Reagents : 4-Fluoro-3-nitrobenzene, ammonium sulfide.

  • Conditions : High-temperature reflux in ethanol .

  • Product : 3-Amino-4-fluorophenyl precursor, followed by amide coupling .

Key Reaction Optimization Data

StepOptimal ConditionsYieldPurity (HPLC)Source
NitrationHNO₃/H₂SO₄, 0°C → RT, 4 h75%>95%
Amide Coupling (EDC)EDC/DMAP, DCM, RT, 12 h82%>98%
Nitro Reduction (H₂)H₂ (1 atm), Pd-C, EtOH, 6 h89%>97%

IR Spectroscopy

  • Acetamide C=O : 1680–1705 cm⁻¹ .

  • Aromatic C-F : 1050–1100 cm⁻¹ .

  • NH₂ Stretches : 3300–3450 cm⁻¹ (asymmetric and symmetric) .

¹H NMR (400 MHz, CDCl₃)

  • Phenyl Protons : δ 7.2–7.5 ppm (multiplet, 5H, Ph-CH₂) .

  • Aromatic Protons (Fluorophenyl) : δ 6.8–7.1 ppm .

  • NH₂ : δ 5.2 ppm (broad singlet, 2H) .

Functional Group Compatibility

  • Amide Stability : Resistant to hydrolysis under acidic/basic conditions due to steric hindrance from the phenyl group .

  • Amino Group Reactivity : Participates in diazotization and azo coupling reactions for further derivatization .

Byproducts and Challenges

  • Nitration Isomers : Para-substituted nitro byproducts (~15%) require chromatographic separation .

  • Over-Reduction : Use of excess SnCl₂ can lead to dehalogenation (fluorine loss) .

Scientific Research Applications

N-(3-Amino-4-fluorophenyl)-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-Amino-4-fluorophenyl)-2-phenylacetamide exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

N-(3-Cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazol-5-yl)-2-phenylacetamide
  • Key Features: Incorporates cyano, trifluoromethyl, and trifluoromethylsulfinyl groups.
  • Bioactivity : Demonstrated superior insecticidal activity against Plutella xylostella (LC₅₀ = 14.67 mg·L⁻¹) compared to fipronil (LC₅₀ = 27.24 mg·L⁻¹), highlighting the role of electron-withdrawing groups (e.g., CF₃, CN) in enhancing bioactivity .
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives
  • Key Features : Thiadiazole ring with a mercapto group.
  • Bioactivity : Exhibited cytotoxicity against cancer cell lines, suggesting thiadiazole moieties contribute to anticancer activity .

Physicochemical Properties and Reactivity

N-(4-Methylphenyl)-2-phenylacetamide (MPA)
  • Key Features : Methyl group at the 4-position of the phenyl ring.
  • Comparison: The 4-fluoro and 3-amino substituents in the target compound may reduce lipophilicity but improve hydrogen-bonding capacity, affecting solubility and bioavailability.
N-(4-Chlorophenyl)-2-phenylacetamide (CPA)
  • Key Features : Chlorine atom at the 4-position.
  • Reactivity : Chlorine’s electronegativity enhances stability toward hydrolysis compared to methyl or methoxy groups .
  • Comparison : The 4-fluoro substituent in the target compound offers similar electronegativity but lower steric hindrance, possibly improving metabolic stability.
N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide
  • Key Features : Benzoyl and dimethoxy groups.
  • Applications: Serves as a precursor for tetrahydroisoquinolines with anticonvulsant and antiproliferative activities .
  • Comparison: The absence of bulky substituents in N-(3-Amino-4-fluorophenyl)-2-phenylacetamide may limit its utility in central nervous system targeting but could favor peripheral actions.
(E)-N-[5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl] Acetamide
  • Key Features : Fluorostyryl and trifluoroacetyl groups.
  • Bioactivity : Evaluated in pLDH assays for antimalarial activity, with fluorinated groups enhancing target affinity .
  • Comparison : The 4-fluoro substituent in the target compound may similarly improve binding to parasitic targets but requires empirical validation.

Biological Activity

N-(3-Amino-4-fluorophenyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12FN3OC_{13}H_{12}FN_3O with a molecular weight of approximately 235.25 g/mol. The compound features an amino group, a fluorinated phenyl moiety, and an acetamide functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrophobic Interactions : The fluorophenyl group can engage with hydrophobic pockets in proteins, enhancing binding affinity to target enzymes or receptors.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with amino acid residues in target proteins, which may modulate their activity .

These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against a range of bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound displays MIC values ranging from 4 to 64 µg/mL against Mycobacterium tuberculosis strains, indicating potent antitubercular activity .
CompoundMIC (µg/mL)Target Organism
3m4M. tuberculosis H37Rv
3e64M. tuberculosis resistant strains

Anticancer Activity

This compound has also been investigated for its potential anticancer properties:

  • Cell Proliferation Inhibition : In vitro assays have indicated that the compound can inhibit the proliferation of various cancer cell lines with IC50 values typically below 10 µM .
Cell LineIC50 (µM)
HepG21.30
A549<10

Case Studies

  • Antitubercular Activity Study : A study evaluated the antitubercular effects of this compound derivatives using the BACTEC radiometric system. Compounds were screened for their ability to inhibit M. tuberculosis at concentrations as low as 6.25 µg/mL, with promising candidates advancing to further testing .
  • Anticancer Mechanism Investigation : In a recent study, the compound was tested against HepG2 liver cancer cells, demonstrating significant inhibition of cell growth and induction of apoptosis through G2/M phase arrest. This suggests a potential mechanism for its anticancer activity .

Q & A

Q. Basic Characterization

  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., ~65° between fluorophenyl and phenylacetamide groups) and hydrogen-bonding networks (N–H⋯O interactions along the [100] axis) .
  • NMR Spectroscopy : Distinct signals for the amino proton (δ 6.8–7.2 ppm, broad singlet), fluorophenyl protons (δ 7.3–7.5 ppm), and acetamide carbonyl (δ 168–170 ppm in ¹³C NMR) confirm regiochemistry .

Q. Advanced Analysis

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate crystallographic data.
  • Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ at m/z 259.1) and fragments (e.g., loss of NH₂ group at m/z 242) .

How can researchers resolve contradictory data in spectroscopic analysis of this compound?

Q. Methodological Troubleshooting

  • Peak Splitting in NMR : Anomalous splitting may arise from rotamers due to restricted rotation of the acetamide group. Variable-temperature NMR (e.g., 25–60°C) can coalesce peaks, confirming dynamic behavior .
  • HPLC Purity Discrepancies : Use orthogonal methods (e.g., LC-MS vs. UV detection) to distinguish co-eluting impurities. Adjust mobile phase pH to resolve acidic/basic byproducts .

What strategies are effective for improving the stability of this compound in biological assays?

Q. Advanced Stability Protocols

  • Storage Conditions : Store at –20°C under argon to prevent oxidation of the amino group. Lyophilization in amber vials reduces photodegradation .
  • Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to minimize aggregation in aqueous media .

How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

Q. Advanced Methodological Approach

  • Molecular Docking : Screen derivatives against target receptors (e.g., PXR) using AutoDock Vina. Prioritize compounds with strong binding affinities (ΔG < –8 kcal/mol) and favorable ADMET profiles .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the fluorophenyl ring) with bioactivity using multivariate regression models .

What are the best practices for evaluating the compound’s purity in multi-step syntheses?

Q. Basic to Advanced Purity Assessment

  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect impurities at 254 nm. Aim for ≥95% purity with a single dominant peak .
  • Elemental Analysis : Confirm C, H, N, and F content within ±0.4% of theoretical values to validate stoichiometry .

How can researchers mitigate side reactions during large-scale synthesis?

Q. Advanced Process Chemistry

  • Catalytic Optimization : Replace stoichiometric coupling agents with immobilized enzymes (e.g., lipases) to reduce waste.
  • In-line FTIR Monitoring : Track reaction progress in real time to identify intermediates and adjust conditions dynamically .

What structural features contribute to its potential as a kinase inhibitor?

Advanced Structure-Activity Analysis
The fluorophenyl group enhances hydrophobic interactions with kinase ATP pockets, while the acetamide linker provides flexibility for binding conformational variants. Modifications at the 2-phenyl position (e.g., introducing sulfonamide groups) improve selectivity for specific kinases (e.g., EGFR) .

How can green chemistry principles be applied to its synthesis?

Q. Methodological Innovations

  • Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of dichloromethane for lower toxicity.
  • Catalytic Reductions : Replace iron powder (traditional reductant) with H₂/Pd-C for cleaner reduction of nitro intermediates .

What are the key challenges in synthesizing this compound derivatives for CNS applications?

Q. Advanced Synthetic Challenges

  • Blood-Brain Barrier Penetration : Introduce lipophilic substituents (e.g., trifluoromethyl) while maintaining molecular weight <450 Da.
  • Metabolic Stability : Block metabolic hotspots (e.g., para-fluorine position) via deuteration or steric hindrance .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-fluorophenyl)-2-phenylacetamide
Reactant of Route 2
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N-(3-Amino-4-fluorophenyl)-2-phenylacetamide

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